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molecular formula C7H3ClF2O B1297438 2,4-Difluorobenzoyl chloride CAS No. 72482-64-5

2,4-Difluorobenzoyl chloride

Cat. No. B1297438
M. Wt: 176.55 g/mol
InChI Key: JSWRVDNTKPAJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664230B2

Procedure details

To a solution of 2,4-difluorobenzoic acid (0.100 g, 0.633 mmol) in DCM (3.16 ml) were added oxalyl chloride (0.066 ml, 0.759 mmol) and DMF (0.490 μl, 6.33 μmol) at 0° C. The reaction mixture was stirred for overnight at room temperature. The reaction mixture was concentrated in vacuo, which was used for the next step without further purification. 1H-NMR (CDCl3, Varian 400 MHz) δ 6.92-9.98 (1H, m), 7.01-7.06 (1H, m), 8.16-8.22 (1H, m).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.066 mL
Type
reactant
Reaction Step One
Name
Quantity
0.49 μL
Type
reactant
Reaction Step One
Name
Quantity
3.16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:15])=O.CN(C=O)C>C(Cl)Cl>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
0.066 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.49 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.16 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo, which
CUSTOM
Type
CUSTOM
Details
was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C(=O)Cl)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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